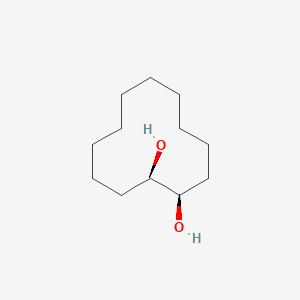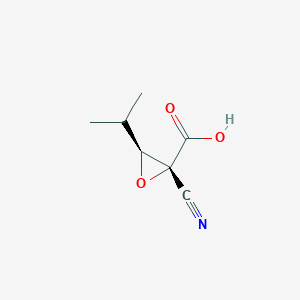
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) is a chemical compound with the molecular formula C7H9NO3. It is also known as trans-2-cyano-3-isopropylacrylic acid or trans-2-cyano-3-(1-methylethyl)acrylic acid. This compound is a member of the oxirane carboxylic acid family and has been the subject of much scientific research due to its potential applications in various fields. In
Mechanism Of Action
The mechanism of action of oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) is not fully understood. However, it is thought to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.
Biochemical And Physiological Effects
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells. It has also been shown to reduce inflammation in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) in lab experiments is its potential as a new drug candidate. This compound has shown promising results in preclinical studies and may be useful in the treatment of cancer and other diseases.
One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound before it can be used in clinical trials.
Future Directions
There are many potential future directions for research on oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI). One area of research could be in the development of new drugs based on this compound. Further studies are needed to determine its safety and efficacy in humans.
Another area of research could be in the synthesis of new polymeric materials using this compound as a monomer. These materials could have potential applications in areas such as drug delivery, tissue engineering, and coatings.
Overall, oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) is a compound with many potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential uses.
Synthesis Methods
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) can be synthesized through a variety of methods. One common method is through the reaction of isopropyl cyanoacetate with acryloyl chloride in the presence of a base such as triethylamine. The resulting product can then be hydrolyzed to yield oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI).
Scientific Research Applications
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) has been the subject of much scientific research due to its potential applications in various fields. One area of research has been in the development of new drugs. This compound has been shown to have antitumor activity and may be useful in the treatment of cancer. It has also been studied for its potential as an anti-inflammatory agent.
Another area of research has been in the field of polymer chemistry. Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) can be used as a monomer in the synthesis of polymeric materials. These materials have potential applications in areas such as drug delivery, tissue engineering, and coatings.
properties
CAS RN |
113966-59-9 |
|---|---|
Product Name |
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) |
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(2R,3S)-2-cyano-3-propan-2-yloxirane-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-4(2)5-7(3-8,11-5)6(9)10/h4-5H,1-2H3,(H,9,10)/t5-,7+/m0/s1 |
InChI Key |
BHJYCNGGHQNYBZ-CAHLUQPWSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@](O1)(C#N)C(=O)O |
SMILES |
CC(C)C1C(O1)(C#N)C(=O)O |
Canonical SMILES |
CC(C)C1C(O1)(C#N)C(=O)O |
synonyms |
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



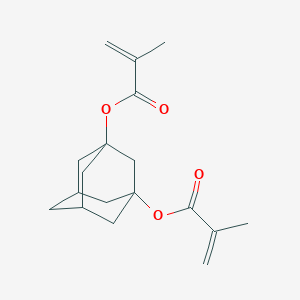
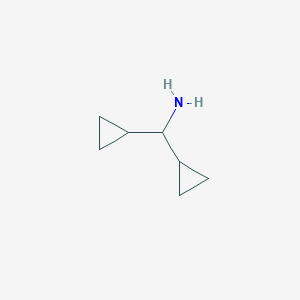
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)
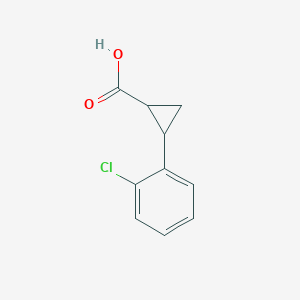
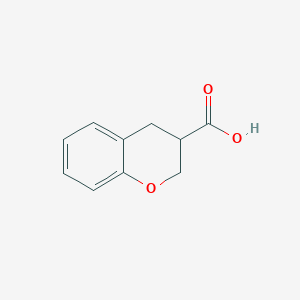
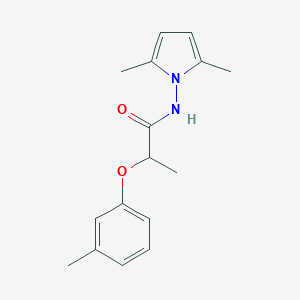
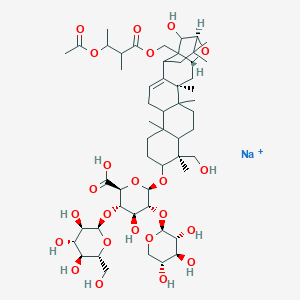
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)
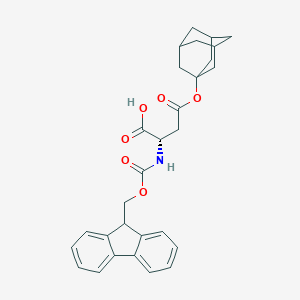
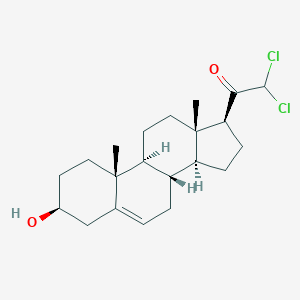
![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)
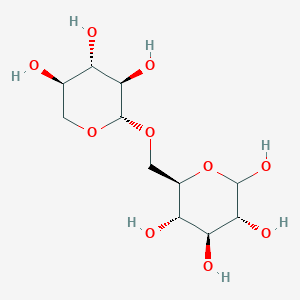
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
